molecular formula C9H8BrN3 B2839542 5-(4-Bromophenyl)-1-methyl-1H-1,2,4-triazole CAS No. 1781447-22-0

5-(4-Bromophenyl)-1-methyl-1H-1,2,4-triazole

Cat. No. B2839542
CAS RN: 1781447-22-0
M. Wt: 238.088
InChI Key: GBBXCWDUAWYDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Bromophenyl)-1-methyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C8H7BrN4. It belongs to the family of triazole compounds and has been of great interest to the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activities

1,2,4-Triazole derivatives, including 5-(4-Bromophenyl)-1-methyl-1H-1,2,4-triazole, have been extensively studied for their antimicrobial properties. Research has shown that these compounds exhibit significant antimicrobial activities against various microorganisms. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and found them to possess good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, Zhao et al. (2012) reported that certain 1,2,3-triazole derivatives exhibited more potent antimicrobial activities than triclosan and fluconazole (Zhao et al., 2012).

Antifungal Effects

The antifungal effects of 1,2,4-triazole derivatives are also a significant area of research. Süleymanoğlu et al. (2017) conducted a study on 4-amino-1,2,4-triazole derivatives and found remarkable antileishmanial activity (Süleymanoğlu et al., 2017). This highlights the potential of these compounds in treating fungal infections.

Veterinary Applications

In veterinary medicine, the use of 1,2,4-triazole derivatives for treating fungal diseases in animals has been explored. Ohloblina et al. (2022) studied the effects of a drug containing 1,2,4-triazole derivatives on the blood morphology and biochemistry in animals, indicating the therapeutic potential of these compounds in veterinary applications (Ohloblina et al., 2022).

Corrosion Inhibition

Another interesting application of 1,2,4-triazole derivatives is in the field of corrosion inhibition. Lagrenée et al. (2002) studied the efficiency of a triazole derivative for corrosion inhibition of mild steel, demonstrating significant inhibition efficiencies (Lagrenée et al., 2002).

Molecular Docking and Anticancer Properties

Molecular docking studies have been conducted to explore the anti-cancer properties of triazole derivatives. Karayel (2021) performed a detailed study on the anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole, providing insights into their potential as EGFR inhibitors (Karayel, 2021).

properties

IUPAC Name

5-(4-bromophenyl)-1-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-13-9(11-6-12-13)7-2-4-8(10)5-3-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBXCWDUAWYDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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